9-(4-Chlorophenyl)-6-(3,4-dichlorophenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one
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Overview
Description
3-(4-chlorophenyl)-11-(3,4-dichlorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple chlorinated phenyl groups and a dibenzo-diazepinone core. Its chemical properties make it a valuable subject of study in organic chemistry, pharmacology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-11-(3,4-dichlorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves multi-step organic reactions. The initial steps often include the formation of the dibenzo-diazepinone core through cyclization reactions. Chlorinated phenyl groups are then introduced via substitution reactions using appropriate chlorinated benzene derivatives. The reaction conditions generally require the use of strong bases or acids, high temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of catalysts and optimized reaction pathways can significantly enhance the efficiency of the synthesis process. Purification steps such as recrystallization, chromatography, and distillation are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorophenyl)-11-(3,4-dichlorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Halogen atoms in the phenyl groups can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions often involve solvents like dichloromethane, methanol, and toluene, with temperatures ranging from room temperature to reflux conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.
Scientific Research Applications
3-(4-chlorophenyl)-11-(3,4-dichlorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials with specific chemical and physical properties.
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-11-(3,4-dichlorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- 3-(3,4-dichlorophenyl)-1,1-dimethylurea
- 3,4-dichlorophenol
- 1-(4-chlorophenyl)-3-cyanoguanidine
Uniqueness
Compared to similar compounds, 3-(4-chlorophenyl)-11-(3,4-dichlorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one stands out due to its unique dibenzo-diazepinone core structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C25H19Cl3N2O |
---|---|
Molecular Weight |
469.8 g/mol |
IUPAC Name |
9-(4-chlorophenyl)-6-(3,4-dichlorophenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C25H19Cl3N2O/c26-17-8-5-14(6-9-17)16-12-22-24(23(31)13-16)25(15-7-10-18(27)19(28)11-15)30-21-4-2-1-3-20(21)29-22/h1-11,16,25,29-30H,12-13H2 |
InChI Key |
BZQIHFFZGNWTKN-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC(=O)C2=C1NC3=CC=CC=C3NC2C4=CC(=C(C=C4)Cl)Cl)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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